

Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Nitrobenzoyl)-beta-alanine**

Cat. No.: **B123864**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-(4-Nitrobenzoyl)-beta-alanine**, a compound of interest in various research and development applications. This document details the synthetic protocol, purification methods, and a thorough characterization of the final product through various analytical techniques.

Synthesis

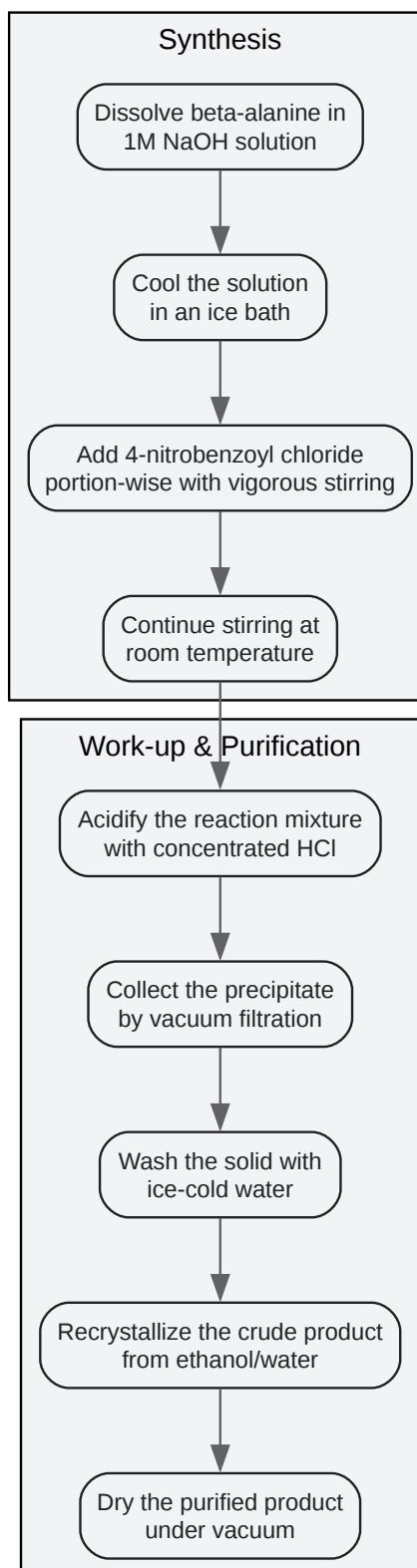
The synthesis of **N-(4-Nitrobenzoyl)-beta-alanine** is achieved through a Schotten-Baumann reaction, a well-established method for the amidation of primary amines with acid chlorides. In this procedure, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is conducted in a basic aqueous medium to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

The overall reaction is as follows:

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **N-(4-Nitrobenzoyl)-beta-alanine**.



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Experimental Protocols

Synthesis of N-(4-Nitrobenzoyl)-beta-alanine

Materials:

- beta-Alanine
- 4-Nitrobenzoyl chloride
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Deionized water

Procedure:

- In a flask, dissolve a specific amount of beta-alanine in a 1M sodium hydroxide solution.
- Cool the flask in an ice bath to maintain a low temperature.
- While vigorously stirring the cooled solution, add 4-nitrobenzoyl chloride in small portions.
- After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.
- Slowly acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
- Collect the solid precipitate by vacuum filtration.
- Wash the collected solid with ice-cold deionized water to remove any remaining impurities.
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

- Dry the purified white to pale yellow crystalline solid under vacuum to obtain the final product.

Characterization Methods

The structure and purity of the synthesized **N-(4-Nitrobenzoyl)-beta-alanine** are confirmed using the following analytical techniques:

- Melting Point: Determined using a standard melting point apparatus.
- ^1H NMR Spectroscopy: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d6).
- ^{13}C NMR Spectroscopy: Spectra are recorded on the same NMR spectrometer.
- FTIR Spectroscopy: Spectra are obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, for example, with electrospray ionization (ESI).

Characterization Data

The following tables summarize the key physical and spectroscopic data for **N-(4-Nitrobenzoyl)-beta-alanine**.

Physical and Chemical Properties

Property	Value
Molecular Formula	C10H10N2O5
Molecular Weight	238.20 g/mol [1]
Appearance	White to light yellow crystalline solid
Melting Point	163-167 °C [2] [3]
CAS Number	59642-21-6 [1] [2]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.3	br s	1H	-COOH
~8.8	t	1H	-NH-
~8.3	d	2H	Aromatic H (ortho to -NO ₂)
~8.1	d	2H	Aromatic H (ortho to -C=O)
~3.5	q	2H	-CH ₂ -NH-
~2.6	t	2H	-CH ₂ -COOH

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~173	-COOH
~165	-C=O (amide)
~150	Aromatic C (attached to -NO ₂)
~140	Aromatic C (ipso to -C=O)
~129	Aromatic CH (ortho to -C=O)
~124	Aromatic CH (ortho to -NO ₂)
~36	-CH ₂ -NH-
~34	-CH ₂ -COOH

Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3100-2500	Broad	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1640	Strong	C=O stretch (amide I)
~1550	Strong	N-H bend (amide II)
~1520 & ~1350	Strong	N-O asymmetric & symmetric stretch (nitro group)

Predicted Mass Spectrometry Data (ESI-)

m/z	Assignment
237.05	[M-H] ⁻
193.06	[M-H-CO ₂] ⁻
166.04	[M-H-C ₃ H ₅ O ₂] ⁻ or [4-nitrobenzoyl] ⁻
150.02	[4-nitrobenzoyl fragment] ⁻
120.01	[4-nitrophenyl] ⁻

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-(4-Nitrobenzamido)propanamido)propanoic acid | CAS No: NA [aquigenbio.com]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000056) [hmdb.ca]
- 3. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | TCI EUROPE N.V. [tcichemicals.com]

- To cite this document: BenchChem. [Synthesis and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123864#synthesis-and-characterization-of-n-4-nitrobenzoyl-beta-alanine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com